Acetic acid;4-bromobut-2-en-1-ol
Description
Acetic acid;4-bromobut-2-en-1-ol is a brominated enol ester compound comprising acetic acid esterified with 4-bromobut-2-en-1-ol. The molecule features a conjugated double bond (but-2-en) and a bromine atom at the 4-position of the butenol moiety. This structure confers unique reactivity, particularly in nucleophilic substitution and elimination reactions, due to the electron-withdrawing bromine and the unsaturated backbone.
Properties
CAS No. |
33746-94-0 |
|---|---|
Molecular Formula |
C6H11BrO3 |
Molecular Weight |
211.05 g/mol |
IUPAC Name |
acetic acid;4-bromobut-2-en-1-ol |
InChI |
InChI=1S/C4H7BrO.C2H4O2/c5-3-1-2-4-6;1-2(3)4/h1-2,6H,3-4H2;1H3,(H,3,4) |
InChI Key |
BFPKHMRFBGDUNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C(C=CCBr)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-bromobut-2-en-1-ol can be achieved through esterification, where acetic acid reacts with 4-bromobut-2-en-1-ol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient mixing and reaction. The use of catalysts and controlled reaction conditions, such as temperature and pressure, are crucial to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;4-bromobut-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding butene alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium iodide (KI) are employed
Major Products
Oxidation: Formation of 4-bromo-2-butenoic acid.
Reduction: Formation of 4-bromo-2-butanol.
Substitution: Formation of 4-hydroxybut-2-en-1-ol
Scientific Research Applications
Acetic acid;4-bromobut-2-en-1-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the manufacture of specialty chemicals and materials
Mechanism of Action
The mechanism of action of acetic acid;4-bromobut-2-en-1-ol involves its interaction with molecular targets through its functional groups. The bromine atom can participate in electrophilic substitution reactions, while the alcohol group can engage in hydrogen bonding and nucleophilic reactions. These interactions influence various biochemical pathways and molecular processes .
Comparison with Similar Compounds
Key Contrasts and Implications
- Reactivity : The target compound’s bromine and double bond make it more reactive than glacial acetic acid or ethyl acetate, enabling diverse functionalization pathways.
- Economic Viability: Production costs for brominated esters are higher than for bulk acetic acid derivatives, limiting their use to high-value applications .
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